molecular formula C9H7Cl B178532 2-chloro-1H-indene CAS No. 18427-72-0

2-chloro-1H-indene

Cat. No.: B178532
CAS No.: 18427-72-0
M. Wt: 150.6 g/mol
InChI Key: XEEIRQWDSJIQKT-UHFFFAOYSA-N
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Description

2-Chloro-1H-indene is an organic compound belonging to the indene family, characterized by a fused bicyclic structure consisting of a benzene ring fused to a five-membered ring The presence of a chlorine atom at the second position of the indene ring distinguishes it from other indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-indene can be achieved through several methods. One common approach involves the chlorination of indene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the second position of the indene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indanone derivatives.

    Reduction: Reduction reactions can convert this compound to 2-chloroindane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Indanone derivatives.

    Reduction: 2-Chloroindane.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1H-indene involves its interaction with various molecular targets. The chlorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions being studied.

Comparison with Similar Compounds

    Indene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Bromo-1H-indene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1H-Indene: The parent compound without any halogen substitution.

Uniqueness: 2-Chloro-1H-indene’s uniqueness lies in its specific reactivity due to the chlorine atom, which can be exploited in various synthetic and research applications. Its distinct properties make it a valuable compound in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-chloro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEIRQWDSJIQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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